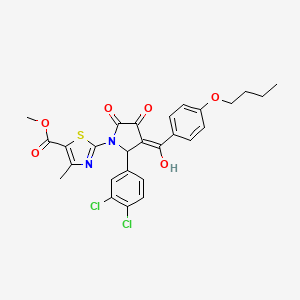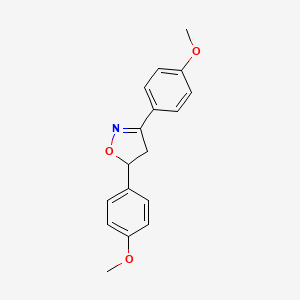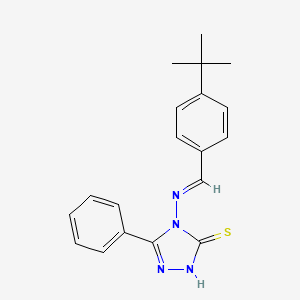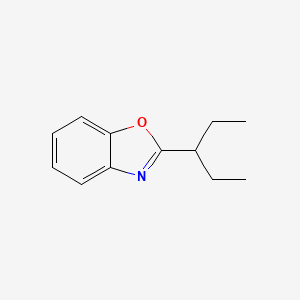
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coumarin, 7-hydroxy-4-phenyl-3-(3-pyridyl)-, is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. The specific structure of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin makes it an interesting subject for research due to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin can be achieved through various methods. One common approach involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts . Another method includes the use of Suzuki-cross-coupling reactions, which involve the coupling of 3-chlorocoumarin with substituted boronic acids using a palladium catalyst .
Industrial Production Methods
Industrial production of coumarin derivatives often involves optimizing reaction conditions to increase yield and reduce costs. This includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the coumarin ring can be reduced to form dihydrocoumarins.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted coumarins, quinones, and dihydrocoumarins, each with distinct chemical and biological properties .
Applications De Recherche Scientifique
Chemistry: Used as a fluorescent probe due to its unique photophysical properties.
Biology: Investigated for its antimicrobial and antioxidant activities.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mécanisme D'action
The mechanism of action of 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin involves its interaction with various molecular targets. It can bind to enzymes and receptors through hydrophobic interactions, hydrogen bonding, and π-stacking. These interactions can modulate the activity of enzymes and signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-hydroxy-4-methylcoumarin
- 3-phenylcoumarin
- 4-hydroxycoumarin
Uniqueness
Compared to other coumarin derivatives, 7-hydroxy-4-phenyl-3-(3-pyridyl)-coumarin exhibits unique properties due to the presence of the pyridyl group, which enhances its binding affinity to biological targets and increases its solubility in aqueous environments .
Propriétés
Numéro CAS |
67210-69-9 |
|---|---|
Formule moléculaire |
C20H13NO3 |
Poids moléculaire |
315.3 g/mol |
Nom IUPAC |
7-hydroxy-4-phenyl-3-pyridin-3-ylchromen-2-one |
InChI |
InChI=1S/C20H13NO3/c22-15-8-9-16-17(11-15)24-20(23)19(14-7-4-10-21-12-14)18(16)13-5-2-1-3-6-13/h1-12,22H |
Clé InChI |
USXABZNQZQPEAX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CN=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(1-Aminoethyl)phenyl]ethanone hydrochloride](/img/structure/B12007270.png)

![N'-[(E)-(4-butoxyphenyl)methylideneamino]-N-naphthalen-1-yloxamide](/img/structure/B12007286.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007292.png)



![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B12007316.png)

![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12007330.png)
